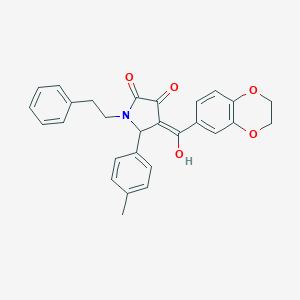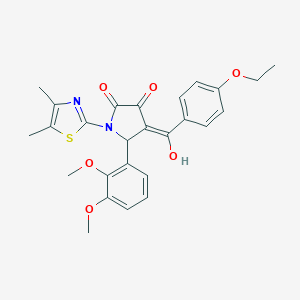
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HIPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HIPP is a pyrrolone derivative that exhibits a unique chemical structure and has shown promising results in various scientific studies. The purpose of
Mechanism of Action
The mechanism of action of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been proposed that 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immune responses. Inhibition of NF-κB activity by 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one leads to the suppression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit potent anticancer and anti-inflammatory activity. In vitro studies have demonstrated that 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the growth of cancer cells and induces apoptosis. 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to suppress the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its potent activity against cancer cells and inflammatory diseases. 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various in vitro and in vivo studies. However, the synthesis of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a complex and time-consuming process that requires expertise in organic synthesis. In addition, the mechanism of action of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.
Future Directions
There are several future directions for the research on 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One of the potential applications of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its use as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to evaluate the efficacy and safety of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in animal models and clinical trials. In addition, the anti-inflammatory activity of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to evaluate the therapeutic potential of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in preclinical and clinical settings. Finally, the mechanism of action of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one needs to be further elucidated to identify its molecular targets and signaling pathways.
Synthesis Methods
The synthesis method of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves the condensation of 4-isopropylphenylhydrazine with 4-methoxy-3-methylbenzoyl chloride, followed by the reaction with 5-methyl-3-isoxazolyl-4-carboxylic acid and finally cyclization with 2-cyanoacetamide. The final product is obtained after purification through recrystallization. The synthesis of 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a multistep process that requires expertise in organic synthesis.
Scientific Research Applications
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications. It has shown significant activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also shown potent anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
properties
Product Name |
3-hydroxy-5-(4-isopropylphenyl)-4-(4-methoxy-3-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molecular Formula |
C26H26N2O5 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H26N2O5/c1-14(2)17-6-8-18(9-7-17)23-22(24(29)19-10-11-20(32-5)15(3)12-19)25(30)26(31)28(23)21-13-16(4)33-27-21/h6-14,23,29H,1-5H3/b24-22+ |
InChI Key |
IJKRRXXQVUBBKI-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C |
SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=C(C=C3)OC)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-{1-[2-(diethylammonio)ethyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}(2,3-dihydro-1,4-benzodioxin-6-yl)methanolate](/img/structure/B266688.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(furan-2-ylmethyl)-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266689.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl[4,5-dioxo-2-(3-propoxyphenyl)-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene]methanolate](/img/structure/B266690.png)

![5-[4-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266693.png)
![1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266700.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266707.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266708.png)
![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266709.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266711.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266713.png)